molecular formula C7H13ClN4O B2517724 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride CAS No. 1787942-06-6

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

Cat. No.: B2517724
CAS No.: 1787942-06-6
M. Wt: 204.66 g/mol
InChI Key: IBEYESJKKLMWSZ-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring fused with a triazolone moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the triazolone structure. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-piperidone, the piperidine ring can be formed through reductive amination or other cyclization methods.

    Formation of the Triazolone Moiety: The triazolone ring can be synthesized through the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization.

    Coupling of the Two Moieties: The piperidine and triazolone structures are then coupled under appropriate conditions, often involving condensation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or triazolone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazolone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazolone ring.

Scientific Research Applications

Chemistry

In chemistry, 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a scaffold for the design of bioactive molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and infectious diseases.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself or its substituted derivatives share the triazole ring structure and exhibit similar reactivity.

    Piperidine Derivatives: Compounds like piperidine or its N-substituted derivatives share the piperidine ring and can undergo similar chemical reactions.

Uniqueness

What sets 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride apart is the combination of the piperidine and triazolone moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

1787942-06-6

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H

InChI Key

IBEYESJKKLMWSZ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NNC(=O)N2.Cl

Canonical SMILES

C1CNCCC1C2=NNC(=O)N2.Cl

solubility

not available

Origin of Product

United States

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